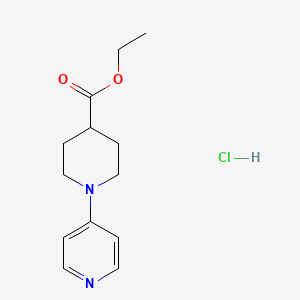
Silane,dimethyl(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-(4-methylphenyl)silane, also known as 4-methylphenyldimethylsilane, is an organosilicon compound with the molecular formula C9H14Si. This compound is characterized by a silicon atom bonded to two methyl groups and a 4-methylphenyl group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl-(4-methylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of 4-methylphenylmagnesium bromide with dimethyldichlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
4-methylphenylmagnesium bromide+dimethyldichlorosilane→dimethyl-(4-methylphenyl)silane+MgBrCl
Industrial Production Methods
In industrial settings, dimethyl-(4-methylphenyl)silane is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-(4-methylphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The methyl groups or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Halogenated silanes or other substituted silanes.
Scientific Research Applications
Dimethyl-(4-methylphenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for silicon-based biomaterials.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Dimethyl-(4-methylphenyl)silane is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of dimethyl-(4-methylphenyl)silane involves its ability to form stable carbon-silicon bonds. The silicon atom in the compound can interact with various molecular targets, facilitating the formation of complex molecular structures. The pathways involved in its reactions often include nucleophilic substitution and addition reactions, where the silicon atom acts as an electrophile.
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilane: Similar structure but without the methyl group on the phenyl ring.
Diphenylsilane: Contains two phenyl groups instead of one.
Trimethylsilane: Contains three methyl groups instead of a phenyl group.
Uniqueness
Dimethyl-(4-methylphenyl)silane is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the physical properties of the compound, such as its boiling point and solubility.
Properties
Molecular Formula |
C9H13Si |
|---|---|
Molecular Weight |
149.28 g/mol |
InChI |
InChI=1S/C9H13Si/c1-8-4-6-9(7-5-8)10(2)3/h4-7H,1-3H3 |
InChI Key |
JDBRECKUFFLZPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[(2-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12105551.png)
![(R)-3-(3'-Acetyl-[1,1'-biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B12105556.png)
![(3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12105568.png)



![4H-1-Benzopyran-4-one,5-(acetyloxy)-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-7-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-a-L-mannopyranosyl)oxy]-(9CI)](/img/structure/B12105607.png)

![7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile](/img/structure/B12105628.png)
![3-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12105630.png)
![3-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12105634.png)


![9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol](/img/structure/B12105656.png)
